molecular formula C22H18ClN5O4S B2804531 ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate CAS No. 946200-46-0

ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Cat. No. B2804531
CAS RN: 946200-46-0
M. Wt: 483.93
InChI Key: FSFQZXUZRDIVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H18ClN5O4S and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate and its derivatives demonstrate significant antimicrobial and anticancer potential. Studies have shown that novel pyrazole derivatives, including this compound, exhibit higher anticancer activity compared to reference drugs like doxorubicin, and possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Some derivatives of this compound have been found to significantly increase the reactivity of enzymes like cellobiase. This suggests potential applications in enzymatic processes or biocatalysis (Abd & Awas, 2008).

Biological Evaluation

Various derivatives of ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate have been biologically evaluated, revealing their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship of these compounds has been explored to understand their efficacy in these roles (Rahmouni et al., 2016).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies, exploring its potential as an antimicrobial agent. The synthesis methods often involve novel approaches and provide insights into the chemical properties of these compounds (Desai, Shihora, & Moradia, 2007).

Hydrogen-bonded Supramolecular Structures

Research into the supramolecular structures formed by substituted derivatives of this compound shows hydrogen-bonded structures in various dimensions. This has implications for the development of new materials and understanding molecular interactions (Portilla et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-chlorobenzoic acid", "ethyl 2-amino benzoate", "thioacetic acid", "1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one", "4-chlorobenzoic acid is reacted with thioacetic acid in the presence of triethylamine and N,N-dimethylformamide to form the intermediate thioester. This is then reacted with ethyl 2-amino benzoate to form the intermediate amide. The amide is then cyclized with sodium bicarbonate and water to form the final product 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one.", "Step 2: Synthesis of ethyl 2-[(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetate", "1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one is reacted with thioacetic acid in the presence of triethylamine and N,N-dimethylformamide to form the intermediate thioester. This is then reacted with ethyl chloroformate to form the intermediate ethyl 2-[(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetate.", "Step 3: Synthesis of ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate", "Ethyl 2-[(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetate is reacted with ethyl 2-amino benzoate in the presence of triethylamine and diethyl ether to form the final product ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate." ] }

CAS RN

946200-46-0

Product Name

ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Molecular Formula

C22H18ClN5O4S

Molecular Weight

483.93

IUPAC Name

ethyl 2-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)15-5-3-4-6-17(15)25-18(29)12-33-22-26-19-16(20(30)27-22)11-24-28(19)14-9-7-13(23)8-10-14/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

FSFQZXUZRDIVPU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.